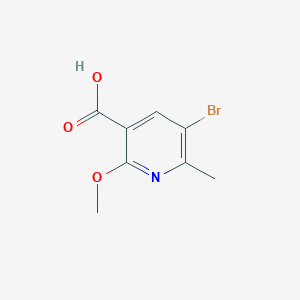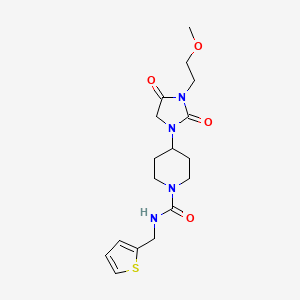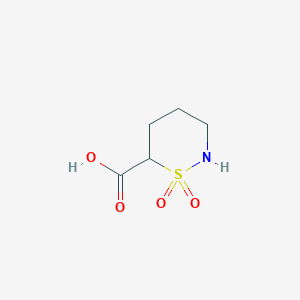![molecular formula C24H19F2NO3S B2440899 6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-87-7](/img/structure/B2440899.png)
6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic compound that belongs to the quinolinone family. This compound has been synthesized and studied for its potential use in scientific research applications.
Aplicaciones Científicas De Investigación
Synthetic and Analytical Profiles
Several studies have been conducted on the synthesis, characterization, and analytical profiling of compounds closely related to 6,7-difluoro-1-(3-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one, focusing on their synthetic cannabinoid receptor agonists properties. These compounds, including 2F-QMPSB and SGT-233, have been identified in various forensic and clinical investigations due to their potential psychoactive effects. The metabolic fate, including phase I and II metabolites of these substances, has been elucidated to find analytical targets for toxicological screenings (Richter et al., 2022), (Brandt et al., 2020).
Biological Activities and Drug Development
Compounds with the quinolinone structure have been investigated for their biological activities and potential in drug development. For instance, derivatives of quinolinone have been synthesized for quenching radicals and inhibiting DNA oxidation, highlighting their antioxidant properties. These findings suggest a novel structural style for antioxidants, which may have implications for developing therapeutic agents targeting oxidative stress-related diseases (Xi & Liu, 2015). Another study highlighted the synthesis and in vitro anticancer activity of novel synthetic makaluvamine analogues, demonstrating the potential of quinolinone derivatives as anticancer agents (Wang et al., 2009).
Chemical Transformations and Syntheses
Research on the chemical transformations and syntheses of quinolinone derivatives has provided insights into new methodologies and applications in synthetic chemistry. Studies have explored the photoinduced C-F bond cleavage in fluorinated quinolone derivatives, revealing paths for generating aryl cations in solution and the potential for developing photostable compounds for various applications (Fasani et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their antibacterial, antifungal, antimycobacterial, anticancer, and anti-hiv activities .
Biochemical Pathways
Similar compounds have shown inhibition activity against various strains of candida , suggesting potential effects on fungal metabolic pathways.
Result of Action
Similar compounds have shown good inhibition activity against various strains of candida , and one compound showed interesting in vitro anticancer activity .
Propiedades
IUPAC Name |
6,7-difluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-6-8-18(9-7-15)31(29,30)23-14-27(13-17-5-3-4-16(2)10-17)22-12-21(26)20(25)11-19(22)24(23)28/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWBYBTAVXROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)
![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)


![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide](/img/structure/B2440832.png)

